molecular formula C16H18O4 B2810941 1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate CAS No. 887833-30-9

1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate

Cat. No. B2810941
CAS RN: 887833-30-9
M. Wt: 274.316
InChI Key: AXTRYGNXMRARRC-YTXTXJHMSA-N
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Description

The compound “1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate” is a complex organic molecule. It contains a methoxyphenyl group, which is a benzene skeleton substituted with one or more methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis and investigation of novel CHCA-derived matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids . Another study reported a consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles .


Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For instance, a study investigated the reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light .

Scientific Research Applications

Formal Synthesis of Strobilurins

Strobilurins, which are compounds known for their fungicidal properties, have been synthesized using precursors related to the chemical . The synthesis process involves stereospecific reactions and dehydroxylation steps, demonstrating the utility of such compounds in the development of agrochemicals (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).

Metabolism Studies

Research into the metabolism of biphenyl compounds by Pseudomonas putida has identified related dienoic acids as metabolites. This highlights the relevance of these compounds in understanding microbial degradation pathways of aromatic compounds, which has implications for environmental bioremediation (Catelani, Colombi, Sorlini, & Treccani, 1973).

Synthesis of Hydroxy-γ-sanshool

The compound has been used in the synthesis of hydroxy-γ-sanshool, showcasing its application in creating bioactive molecules that are part of Sichuan peppers, indicating potential uses in flavoring and food sciences (Gao, Zhou, Chen, Xiao, Li, & Huang, 2021).

Olefin Cross Metathesis

A study on the cross metathesis of renewable cross partners like estragole and methyl sorbate to produce methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate demonstrates the compound's potential in green chemistry and sustainable chemical processes (Ferreira, Silva, Alves, Oliveira, & dos Santos, 2021).

New Methodology for Polyene Compounds

A new methodology utilizing ω-alkoxy-(2E,4E)-dienoates for synthesizing polyene compounds and natural products showcases the compound's role in facilitating the preparation of complex organic molecules, which are important in pharmaceuticals and material science (Ma & Lu, 1990).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic roles in neuroinflammation and oxidative stress-mediated diseases could be explored .

properties

IUPAC Name

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (2E,4E)-hexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTRYGNXMRARRC-YTXTXJHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)OC(C)C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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